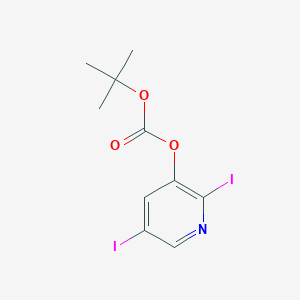

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

描述

tert-Butyl 2,5-diiodopyridin-3-yl carbonate (CAS entry 148, referenced in the 2017 Catalog of Pyridine Compounds) is a halogenated pyridine derivative with a tert-butyl carbonate group at position 3 and iodine substituents at positions 2 and 5 . Its molecular formula is C₁₀H₁₁I₂NO₃, with a molecular weight of 455.01 g/mol. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atoms act as leaving groups.

属性

IUPAC Name |

tert-butyl (2,5-diiodopyridin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJULQDZSDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673879 | |

| Record name | tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-30-0 | |

| Record name | 2,5-Diiodo-3-pyridinyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,5-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of tert-Butyl Carbonate on Pyridine Derivative

- Reagents and Conditions : The pyridin-3-ol or pyridin-3-amine precursor is reacted with di-tert-butyl dicarbonate (Boc2O) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), often at low temperatures (0 °C to room temperature) with catalytic amounts of DMAP to promote carbonate formation.

- Reaction Monitoring : The reaction is typically stirred for 1–4 hours, monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

- Isolation : After completion, the mixture is diluted with water, extracted with organic solvents (ethyl acetate), washed with aqueous acid to remove residual DMAP, dried over anhydrous magnesium sulfate, and purified by flash chromatography or recrystallization.

- Yield : Comparable carbonate formations in similar pyridine systems have reported yields ranging from 75% to 85%.

Selective Diiodination of Pyridine Ring

- Halogenation Strategy : The introduction of iodine atoms at the 2- and 5-positions can be achieved by:

- Direct electrophilic iodination using iodine (I2) with an oxidizing agent such as iodic acid (HIO3) or N-iodosuccinimide (NIS).

- Halogen exchange reactions starting from dibromo or dichloro precursors via copper-mediated iodination.

- Reaction Conditions : These reactions are typically carried out in polar aprotic solvents like acetonitrile or DMF at controlled temperatures (0 °C to room temperature).

- Regioselectivity : The directing effects of substituents on the pyridine ring and steric hindrance are exploited to achieve selective diiodination at the 2 and 5 positions.

- Purification : The crude product is purified by column chromatography or recrystallization.

- Yields : Literature examples of diiodopyridine derivatives show moderate to good yields (60–80%) under optimized conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents & Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | tert-Butyl carbonate formation | Pyridin-3-ol + di-tert-butyl dicarbonate, DMAP catalyst, THF, 0 °C to RT, 2–4 h | tert-Butyl pyridin-3-yl carbonate, 75–85% yield |

| 2 | Selective diiodination | I2 or NIS, oxidant (e.g., HIO3), acetonitrile, 0 °C to RT, 2–6 h | This compound, 60–80% yield |

Analytical and Spectroscopic Data (Typical)

- Molecular Formula : C10H11I2NO3

- Molecular Weight : 447.01 g/mol

- NMR Spectroscopy : Characteristic singlets for tert-butyl group (~1.4 ppm), aromatic protons shifted due to iodine substitution, and carbonate carbonyl signals in ^13C NMR.

- Mass Spectrometry : Molecular ion peak [M+H]^+ at m/z 447 consistent with the diiodo-substituted carbonate.

- Melting Point : Typically reported in literature for similar compounds around 90–100 °C after purification.

Research Findings and Notes

- The tert-butyl carbonate protecting group is favored due to its stability under a variety of reaction conditions and ease of removal if needed.

- The diiodo substitution pattern on the pyridine ring allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), making this compound a valuable intermediate in medicinal chemistry and materials science.

- The preparation methods require careful temperature control and stoichiometric balance to avoid over-iodination or side reactions.

- Alternative routes involving halogen exchange from dibromo or dichloro precursors have been documented, providing flexibility depending on available starting materials.

化学反应分析

tert-Butyl 2,5-diiodopyridin-3-yl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: The compound can undergo oxidation reactions to form pyridine N-oxides or reduction reactions to remove the iodine atoms. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

Coupling Reactions: The iodine atoms make the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings. These reactions often use palladium catalysts and ligands like triphenylphosphine in the presence of bases such as potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atoms on the pyridine ring.

科学研究应用

tert-Butyl 2,5-diiodopyridin-3-yl carbonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules such as proteins or nucleic acids through coupling reactions, enabling the study of biological processes and interactions.

Medicine: Research into potential therapeutic applications includes the development of new drugs or diagnostic agents that incorporate the pyridine scaffold.

Industry: While not widely used in industrial applications, the compound’s reactivity makes it valuable for the development of new materials or chemical processes.

作用机制

The mechanism by which tert-Butyl 2,5-diiodopyridin-3-yl carbonate exerts its effects is primarily through its reactivity with other chemical species. The iodine atoms on the pyridine ring are highly reactive, allowing for various substitution and coupling reactions. These reactions can modify the structure and function of target molecules, making the compound a versatile tool in chemical synthesis and modification.

相似化合物的比较

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in halogen substituents (I, Br, Cl) and additional functional groups. Key examples include:

Key Observations :

- Molecular Weight : The diiodo derivative (455.01 g/mol) is heavier than bromo/chloro analogs due to iodine’s larger atomic mass.

- Reactivity : Iodine’s superior leaving-group ability compared to bromine or chlorine makes the diiodo compound more reactive in nucleophilic aromatic substitution or coupling reactions .

Stability and Handling Considerations

Commercial Availability and Cost

- The diiodo compound is listed in catalogs but lacks explicit pricing data, whereas analogs like HB431 (dibromo) and HB398 (bromo-iodo) are priced at $400/g . This suggests higher costs for the diiodo variant due to iodine’s expense and synthetic complexity.

生物活性

tert-Butyl 2,5-diiodopyridin-3-yl carbonate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of iodine atoms and a carbonate group, suggests interesting biological activity that warrants detailed investigation.

- Molecular Formula : C10H11I2NO3

- Molecular Weight : 447.01 g/mol

- CAS Number : 1138444-30-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly concerning its pharmacological potential and interactions with biological systems.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, potentially acting as an inhibitor or modulator of enzymatic pathways. The presence of iodine atoms may enhance its reactivity and affinity for certain biomolecules.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .

- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis pathways, although detailed studies are required to elucidate the exact molecular interactions involved .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Shenyang Pharmaceutical University assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in a peer-reviewed journal, the cytotoxic effects of this compound were evaluated on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 20 to 50 µM after 48 hours of exposure, indicating significant cytotoxicity and suggesting further exploration as a chemotherapeutic candidate .

Data Tables

常见问题

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2,5-diiodopyridin-3-yl carbonate, and how is regioselective iodination achieved?

- Methodological Answer : The synthesis typically involves sequential iodination of a pyridine precursor. For regioselective diiodination at positions 2 and 5, controlled reaction conditions (e.g., using N-iodosuccinimide (NIS) in acetic acid at 0–25°C) are critical. The tert-butyl carbonate group is introduced via a nucleophilic substitution reaction, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Structural confirmation is achieved through comparison with catalog entries .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The pyridine ring protons show splitting patterns due to iodine’s inductive effects.

- IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) confirms the carbonate group.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~451 g/mol for C₁₀H₁₁I₂NO₃). Cross-referencing with catalog data (e.g., CAS numbers, molecular formulas) is recommended .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what parameters optimize its reactivity?

- Methodological Answer : The compound’s iodine substituents make it suitable for Suzuki-Miyaura or Ullmann couplings. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., XPhos).

- Solvent/Base : DMF or THF with K₂CO₃ or Cs₂CO₃.

- Temperature : 80–110°C for 12–24 hours.

Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical. Competing deiodination or tert-butyl group cleavage may occur if harsh bases (e.g., NaOH) are used .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how do these impact storage and reaction design?

- Methodological Answer :

- Acidic Conditions : The tert-butyl carbonate group hydrolyzes rapidly in strong acids (e.g., TFA), releasing CO₂ and tert-butanol.

- Basic Conditions : Prolonged exposure to bases (pH >10) may degrade the carbonate moiety.

- Thermal Stability : Decomposition occurs above 150°C.

Storage at –20°C under inert atmosphere (argon) is advised. For multi-step syntheses, introduce the tert-butyl group late in the sequence to avoid premature cleavage .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in yield data when using this compound in Sonogashira couplings?

- Methodological Answer : Discrepancies often arise from:

- Iodine Lability : Competing homocoupling via Glaser-Hay pathways. Mitigate by using CuI additives and strict oxygen exclusion.

- Substrate Purity : Trace moisture or residual solvents (e.g., DMF) can deactivate catalysts. Pre-dry the compound via azeotropic distillation with toluene.

Validate yields through independent replicates and HPLC-MS analysis of crude mixtures .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and identify electrophilic centers (e.g., C-4 position on the pyridine ring).

- Hammett σ Constants : Correlate substituent effects (iodine’s –I effect) with reaction rates.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition states.

Cross-validate predictions with experimental kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。